Cas no 40372-03-0 (Ribavirin 2,3,5-Tri-O-acetyl)
Ribavirin 2,3,5-Tri-O-acetyl Chemical and Physical Properties
Names and Identifiers
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- ribavirin 2',3',5'-triacetate
- Ribavirin 2,3,5-Tri-O-acetyl
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
- SCHEMBL3313120
- 1H-1,2,4-triazole-3-carboxamide, 1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(3-carbamoyl-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(3-carbamoyl-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyldiacetate
- [(2R,3R,4R,5R)-3,4-diacetoxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)tetrahydrofuran-2-yl]methyl acetate
- 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide; Tri-O-acetylribavirin; 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
- 1-[2,3,5-Tri-O-acetyl-.beta.-d-ribofuranosyl]-1,2,4-triazole-3-carboxamide
- 1-(2,3,5-tri-O-acetyl-beta -ribofuranosyl)-1,2,4-triazole-3-carboxamide
- 40372-03-0
- DTXSID10193356
- 1H-1,2,4-Triazole-3-carboxamide, 1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-
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- Inchi: 1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1
- InChI Key: XVXXBJKZJDPHAU-ZHSDAYTOSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)N1C=NC(C(N)=O)=N1
Computed Properties
- Exact Mass: 370.11246355g/mol
- Monoisotopic Mass: 370.11246355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 162Ų
Ribavirin 2,3,5-Tri-O-acetyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R414515-50mg |
Ribavirin 2,3,5-Tri-O-acetyl |
40372-03-0 | 50mg |
$ 190.00 | 2023-09-06 | ||
| TRC | R414515-500mg |
Ribavirin 2,3,5-Tri-O-acetyl |
40372-03-0 | 500mg |
$ 1499.00 | 2023-09-06 |
Ribavirin 2,3,5-Tri-O-acetyl Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on Ribavirin 2,3,5-Tri-O-acetyl
Recent Advances in Ribavirin 2,3,5-Tri-O-acetyl (CAS 40372-03-0) Research: A Comprehensive Review
Ribavirin 2,3,5-Tri-O-acetyl (CAS 40372-03-0), a chemically modified derivative of the broad-spectrum antiviral drug ribavirin, has garnered significant attention in recent years due to its potential applications in antiviral therapy and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. Recent studies have highlighted its enhanced stability and bioavailability compared to ribavirin, making it a promising candidate for further investigation.
The synthesis of Ribavirin 2,3,5-Tri-O-acetyl involves the acetylation of ribavirin, a process that has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel enzymatic approach that significantly reduces byproduct formation, achieving a purity of over 98%. This advancement is critical for scaling up production and ensuring consistency in pharmacological studies. Furthermore, the study underscored the importance of controlling reaction conditions to prevent unwanted hydrolysis of the acetyl groups, which can compromise the compound's stability.
Pharmacologically, Ribavirin 2,3,5-Tri-O-acetyl has demonstrated potent antiviral activity against a range of RNA viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). A 2022 Antiviral Research publication reported that the acetylated form exhibits a 40% higher intracellular concentration than ribavirin in vitro, attributed to its improved membrane permeability. This property is particularly advantageous for targeting viruses that replicate in the cytoplasm, such as HCV. Additionally, the compound's reduced cytotoxicity in human hepatocytes suggests a favorable safety profile for clinical applications.
Recent preclinical studies have explored the therapeutic potential of Ribavirin 2,3,5-Tri-O-acetyl in combination therapies. A 2023 collaborative study between academic and industry researchers found that the compound synergizes with direct-acting antivirals (DAAs) to enhance HCV eradication rates in cell cultures. The study proposed that the acetyl groups may facilitate better drug-drug interactions by modulating the pharmacokinetics of co-administered agents. These findings open new avenues for developing combination regimens that could address drug resistance issues in antiviral therapy.
Despite these promising developments, challenges remain in the clinical translation of Ribavirin 2,3,5-Tri-O-acetyl. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology highlighted the need for more comprehensive pharmacokinetic studies in animal models to fully understand its metabolic pathways. The review also pointed out that the compound's in vivo stability, particularly in the presence of esterases, requires further investigation. Addressing these gaps will be crucial for advancing the compound to clinical trials and realizing its therapeutic potential.
In conclusion, Ribavirin 2,3,5-Tri-O-acetyl (CAS 40372-03-0) represents a significant advancement in antiviral drug development, with improved pharmacological properties over its parent compound. Recent research has elucidated its synthesis, mechanism of action, and therapeutic potential, paving the way for future clinical applications. However, further studies are needed to address remaining challenges and fully exploit its benefits in treating viral infections.
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